2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde
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Overview
Description
2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 2-position and an aldehyde group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of imidazo[1,2-a]pyridine followed by formylation at the 7-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Formylation is often carried out using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Carboxylic acids
- Alcohols
- Imines and hydrazones
Scientific Research Applications
2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound without the bromine and aldehyde substituents.
2-Chloro-imidazo[1,2-a]pyridine-7-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
2-Bromo-imidazo[1,2-a]pyridine: Lacks the aldehyde group at the 7-position.
Uniqueness: 2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Biological Activity
2-Bromo-imidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused imidazo-pyridine ring and functional groups, positions it as a promising candidate for various biological applications, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following features:
- Imidazo[1,2-a]pyridine core : A bicyclic structure that provides a scaffold for various substitutions.
- Bromine at the 2-position : Enhances reactivity and potential biological interactions.
- Aldehyde group at the 7-position : Facilitates further chemical modifications and biological interactions.
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness against Mycobacterium tuberculosis and other bacteria. The minimum inhibitory concentrations (MICs) for related compounds range from 0.03 to 5 µM against M. tuberculosis strains, indicating strong antibacterial activity .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit specific kinases involved in cancer progression by binding to ATP-binding sites, thus blocking phosphorylation of target proteins. This mechanism is crucial in the development of targeted cancer therapies .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. It is being explored for its ability to inhibit viral replication through various mechanisms, potentially making it a candidate for treating viral infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the imidazo-pyridine scaffold can significantly alter its pharmacological profile. For instance:
- Bromine vs. Chlorine Substituents : The presence of bromine enhances certain biological activities compared to chlorine analogs.
- Aldehyde vs. Other Functional Groups : The aldehyde group allows for diverse chemical reactions that can enhance bioactivity through the formation of imines or hydrazones with amines .
Case Study 1: Antimycobacterial Activity
A study conducted on imidazo[1,2-a]pyridine derivatives highlighted their effectiveness against M. tuberculosis . Compounds derived from this scaffold were identified as potent inhibitors of bacterial growth with favorable safety profiles in vitro .
Case Study 2: Kinase Inhibition
Research focusing on kinase inhibitors has demonstrated that compounds similar to this compound exhibit selective inhibition of cancer-related kinases. These findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer pathways .
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-2-1-6(5-12)3-8(11)10-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJOAWCWIWDRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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